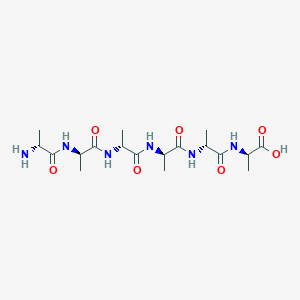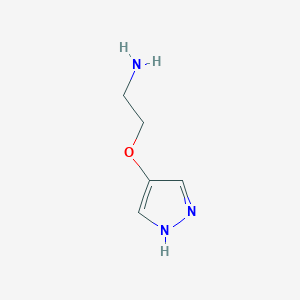
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH
Overview
Description
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH, also known as Hexa-D-Ala, is a peptide that has gained attention in scientific research due to its unique structure and potential applications. This peptide consists of six D-alanine amino acids linked together by peptide bonds, making it a hexapeptide.
Scientific Research Applications
Antiplasmodial Activity
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH and its analog peptides demonstrate antimalarial activity against Plasmodium species. For instance, solid-phase synthesis and characterization of peptides corresponding to the alanine scanning series of Angiotensin II (AII) revealed antiplasmodial activity, suggesting the potential for designing new sporozoiticidal compounds (Silva et al., 2014).
Cardiovascular Effects
This compound's analogs have been used to study cardiovascular effects. An example is the Ala-scan approach applied to proline-rich oligopeptides from Bothrops jararaca (Bj-PRO-10c), which revealed insights into the dissociation of antihypertensive and bradycardic effects, aiding in understanding and developing treatments for cardiovascular diseases (Paschoal et al., 2013).
Role in Heme Synthesis
Research on 5-Aminolevulinic acid (ALA), which shares a structural similarity, indicates its role as an intermediate substrate in heme synthesis. Studies on ALA and its urinary excretion patterns have provided insights into its role in biological processes and potential biomarker applications for lead exposure (Sithisarankul et al., 1998).
Peptide Binding and Inhibition
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH analogs have been studied for their potential to inhibit the binding of p21 to cell receptors, providing insights into the molecular mechanisms of carcinogenesis and the potential for therapeutic intervention (Mzareulov, 2005).
Structural Analysis in Polymers
This compound and its variants have been used in the study of polymers, such as analyzing the packing arrangements of antiparallel polyalanine in materials like silk fibers. Such studies contribute to the understanding of polymorphism in amyloid fibers and other materials (Asakura et al., 2012).
Lipid Transport and Plant Growth
In botanical research, related compounds, such as aminophospholipid ATPases (ALAs), have been identified as crucial in lipid transport, impacting cell expansion and overall plant growth. This understanding is vital for agricultural and botanical sciences (Davis et al., 2020).
properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7-,8-,9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHDFPIXRRJBKM-PAUJSFGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60781621 | |
| Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-D-Ala-OH | |
CAS RN |
286842-36-2 | |
| Record name | D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60781621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)


![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)


![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)






